molecular formula C9H6Cl2O2S2 B1463950 4-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride CAS No. 752135-45-8

4-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride

Cat. No.: B1463950
CAS No.: 752135-45-8
M. Wt: 281.2 g/mol
InChI Key: VSCQNDLTVBWSNG-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C9H6Cl2O2S2 and a molecular weight of 281.18 g/mol . This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride typically involves the chlorination of 3-methyl-1-benzothiophene-2-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with aniline would yield 4-chloro-3-methyl-1-benzothiophene-2-sulfonanilide .

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives. These reactions often proceed through a nucleophilic attack on the sulfur atom, followed by the elimination of hydrochloric acid (HCl) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride is unique due to the presence of both the chlorine atom at the 4-position and the methyl group at the 3-position, along with the sulfonyl chloride group. This combination of functional groups imparts specific reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2S2/c1-5-8-6(10)3-2-4-7(8)14-9(5)15(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCQNDLTVBWSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=CC=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
Reactant of Route 2
4-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
Reactant of Route 3
4-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
Reactant of Route 4
4-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride

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